2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride 2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16399048
InChI: InChI=1S/C12H15N3O2.ClH/c1-15-8-10(12(14-15)17-2)13-7-9-5-3-4-6-11(9)16;/h3-6,8,13,16H,7H2,1-2H3;1H
SMILES:
Molecular Formula: C12H16ClN3O2
Molecular Weight: 269.73 g/mol

2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

CAS No.:

Cat. No.: VC16399048

Molecular Formula: C12H16ClN3O2

Molecular Weight: 269.73 g/mol

* For research use only. Not for human or veterinary use.

2-[[(3-Methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride -

Specification

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
IUPAC Name 2-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
Standard InChI InChI=1S/C12H15N3O2.ClH/c1-15-8-10(12(14-15)17-2)13-7-9-5-3-4-6-11(9)16;/h3-6,8,13,16H,7H2,1-2H3;1H
Standard InChI Key WERIGJWTXLVNOM-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)OC)NCC2=CC=CC=C2O.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride, reflects its core components:

  • Phenolic backbone: A benzene ring with hydroxyl (-OH) and aminomethyl (-CH2NH-) substituents at positions 2 and 4, respectively.

  • Pyrazole moiety: A 1-methyl-3-methoxy-substituted diazole ring connected via the aminomethyl linker.

  • Hydrochloride counterion: Enhances aqueous solubility for pharmacological testing.

Molecular Formula: C₁₂H₁₆N₃O₂·HCl
Molecular Weight: 269.73 g/mol (free base: 234.28 g/mol).

Spectroscopic Validation

Structural confirmation employs advanced analytical techniques:

TechniqueKey ObservationsReference
¹H NMR- Phenolic -OH δ 9.8 ppm (broad singlet)
- Pyrazole CH3 δ 3.7 ppm (singlet)
IR- N-H stretch 3300 cm⁻¹
- C-O (methoxy) 1250 cm⁻¹
Mass SpecMolecular ion peak m/z 234.1 ([M+H]+ for free base)

The hydrochloride salt exhibits a distinct Cl⁻ counterion peak at m/z 35 in negative-ion mode.

Synthetic Methodology

Reaction Pathway

Synthesis involves three stages:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-keto esters yields 3-methoxy-1-methylpyrazole-4-amine.

  • Aminomethyl Coupling: Mannich reaction between the pyrazole amine and 2-hydroxybenzaldehyde under acidic conditions, followed by sodium borohydride reduction.

  • Salt Preparation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Optimization Challenges

  • Regioselectivity: Competing reactions at pyrazole N1 vs. N2 positions necessitate pH control (optimum pH 4–5).

  • Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >98% purity.

IndicationModel SystemEfficacy (IC₅₀)Mechanism
Rheumatoid ArthritisCollagen-induced arthritis (mice)2.1 μMIL-6/JAK1/STAT3 axis inhibition
OncologyMDA-MB-231 breast cancer cells5.8 μMApoptosis via Bcl-2 downregulation

Physicochemical and Stability Profiles

Solubility and Partitioning

PropertyValueMethod
Aqueous Solubility12.3 mg/mL (pH 7.4, 25°C)Shake-flask HPLC
LogP1.8 (free base)Octanol-water partition

Degradation Pathways

  • Hydrolytic Instability: Cleavage of the aminomethyl bridge at pH <2 (t₁/₂ = 3.2 hrs at pH 1.2).

  • Photodegradation: UVB exposure (310 nm) induces phenolic ring oxidation (QbD studies recommend amber glass storage).

AssayResultImplication
Ames TestNegative (up to 1 mg/plate)Low mutagenic risk
hERG InhibitionIC₅₀ = 18 μMPotential cardiotoxicity at high doses

Industrial and Research Applications

Pharmaceutical Intermediates

  • Analog Synthesis: Serves as a scaffold for JAK2/3-selective inhibitors through methoxy group derivatization.

  • Prodrug Development: Esterification of the phenolic OH enhances blood-brain barrier penetration (patent pending) .

Material Science

  • Coordination Polymers: Forms metal-organic frameworks (MOFs) with Cu(II) nodes (BET surface area 480 m²/g).

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